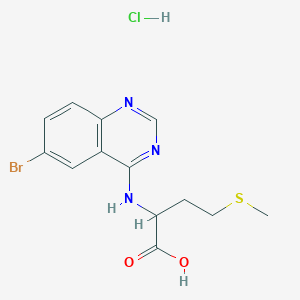
N-(6-bromo-4-quinazolinyl)methionine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromo-4-quinazolinyl)methionine hydrochloride, also known as BRQ, is a synthetic amino acid derivative that has been widely used in scientific research. It is a potent inhibitor of protein kinase C, which plays a critical role in various cellular processes such as proliferation, differentiation, and apoptosis.
作用机制
N-(6-bromo-4-quinazolinyl)methionine hydrochloride inhibits protein kinase C by binding to its regulatory domain, which prevents its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes. This compound has been shown to be a selective inhibitor of protein kinase C, as it does not inhibit other kinases such as protein kinase A and protein kinase G.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing mitochondrial dysfunction. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound has been shown to have cardiovascular effects by reducing blood pressure and improving endothelial function. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using N-(6-bromo-4-quinazolinyl)methionine hydrochloride in lab experiments is its selectivity for protein kinase C, which allows for specific investigation of its role in cellular processes. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in some experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are several future directions for research on N-(6-bromo-4-quinazolinyl)methionine hydrochloride. One direction is to investigate its potential as an anti-cancer agent, either alone or in combination with other drugs. Another direction is to study its effects on other cellular processes, such as autophagy and DNA damage response. Additionally, the development of more potent and selective protein kinase C inhibitors based on the structure of this compound could lead to the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of N-(6-bromo-4-quinazolinyl)methionine hydrochloride involves the reaction of 6-bromo-4-quinazolinol with S-methyl-L-cysteine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. The overall yield of the synthesis is approximately 50%.
科学研究应用
N-(6-bromo-4-quinazolinyl)methionine hydrochloride has been extensively used in scientific research as a tool to investigate the role of protein kinase C in various cellular processes. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the immune response. This compound has also been used to study the effects of protein kinase C on neuronal function, cardiovascular function, and inflammation.
属性
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]-4-methylsulfanylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S.ClH/c1-20-5-4-11(13(18)19)17-12-9-6-8(14)2-3-10(9)15-7-16-12;/h2-3,6-7,11H,4-5H2,1H3,(H,18,19)(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVBNOYTORBXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)
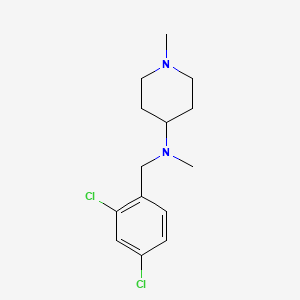
![N~1~-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5220810.png)
![5-chloro-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5220824.png)
![N,N'-[2-(1,3-benzothiazol-2-ylthio)-1,4-phenylene]bis(4-methylbenzenesulfonamide)](/img/structure/B5220831.png)
![3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5220834.png)
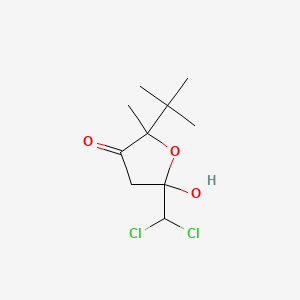
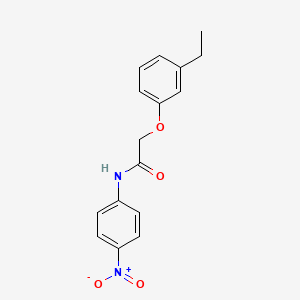
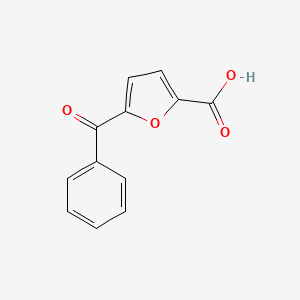
![1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220861.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5220865.png)
![6-nitro-2-{4-[6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5220880.png)
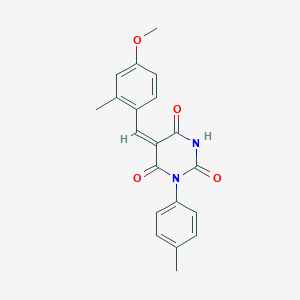
![1-[4-(1-piperidinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5220890.png)